Isoangustone A (IAA) is a naturally occurring isoflavonoid compound found in licorice root (). Research suggests it possesses anti-cancer properties, particularly against melanoma and prostate cancer cells. Studies have shown that IAA:
While research on Isoangustone A is promising, it is still in its early stages. Further studies are needed to:
Isoangustone A is a bioactive compound derived from the roots of Glycyrrhiza uralensis, commonly known as licorice. It belongs to the class of isoflavones and exhibits various pharmacological properties, particularly in cancer treatment. Isoangustone A has garnered attention for its potential to induce apoptosis in cancer cells and modulate critical signaling pathways involved in cell proliferation and survival.
Isoangustone A exhibits notable biological activities, particularly its anticancer effects. Research indicates that it can induce apoptosis in various cancer cell lines, including prostate and colorectal cancer cells. The mechanisms of action include:
Isoangustone A can be isolated from licorice root extracts through various methods, including:
The primary applications of Isoangustone A are in the field of oncology and pharmacology:
Isoangustone A has been studied for its interactions with several molecular targets involved in cancer progression:
Isoangustone A shares structural and functional similarities with several other compounds derived from licorice or related plants. Here are some notable examples:
| Compound | Source | Key Activities |
|---|---|---|
| Glycyrrhizin | Glycyrrhiza glabra | Antiviral, anti-inflammatory |
| Isoliquiritigenin | Glycyrrhiza uralensis | Anticancer, antioxidant |
| Licochalcone A | Glycyrrhiza inflata | Antitumor, anti-inflammatory |
Isoangustone A is unique due to its specific mechanism of inducing apoptosis via death receptor activation and its ability to inhibit multiple kinase pathways simultaneously. This multifaceted approach may provide a more effective strategy against certain types of cancer compared to other compounds that primarily target single pathways.
Isoangustone A directly binds to the ATP-binding pocket of PI3K, inhibiting its kinase activity in a competitive manner [1] [2]. Structural analyses reveal that IAA's prenyl group facilitates hydrophobic interactions with PI3K's catalytic domain, displacing ATP and preventing phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) [1]. This suppression of PIP3 production disrupts membrane recruitment of Akt (protein kinase B), as evidenced by reduced phosphorylation of Akt at serine 473 in prostate cancer cells [2]. Computational docking studies predict binding affinities (Kd ≈ 0.8 μM) comparable to synthetic PI3K inhibitors, positioning IAA as a natural product lead for isoform-selective PI3K targeting [1].
IAA exhibits dual inhibitory effects on mitogen-activated protein kinase kinases 4 and 7 (MKK4/MKK7), key regulators of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling [1]. Kinetic studies using recombinant MKK4 demonstrate that IAA (IC50 = 2.1 μM) competes with ATP for binding to the kinase's catalytic cleft, effectively blocking phosphorylation of downstream JNK targets [1]. This dual MKK4/MKK7 inhibition prevents compensatory activation of pro-survival JNK pathways that frequently arise during single-kinase targeted therapies, enhancing IAA's antineoplastic efficacy in melanoma models [1].
Through affinity chromatography and immunoprecipitation assays, researchers identified direct physical interaction between IAA and CDK2's cyclin-binding domain [2]. This interaction (Kd = 1.5 μM) allosterically impedes CDK2-cyclin E complex formation, reducing kinase activity by 78% at 10 μM concentration in prostate cancer cells [2]. The consequent hypophosphorylation of retinoblastoma protein (Rb) and accumulation of p27Kip1 enforce G1/S cell cycle arrest, with flow cytometry showing 2.3-fold increase in G1-phase populations following 24-hour IAA treatment [2].
IAA's binding to the mTOR FRB domain (FKBP12-rapamycin binding) disrupts mTOR complex 1 (mTORC1) assembly, evidenced by 64% reduction in raptor-mTOR co-immunoprecipitation in treated cells [2]. This allosteric inhibition decreases mTOR's kinase activity toward 4E-BP1 and S6K1, suppressing cap-dependent translation and ribosome biogenesis. Concurrently, IAA inhibits mTORC2-mediated Akt phosphorylation at serine 473, creating a feedback loop that amplifies PI3K/Akt pathway suppression [2].
Table 1: Kinetic Parameters of Isoangustone A Against Primary Targets
| Target | IC50 (μM) | Binding Mode | Cellular Effect |
|---|---|---|---|
| PI3K | 1.2 | ATP-competitive | Reduced Akt S473 phosphorylation [1] [2] |
| MKK4 | 2.1 | ATP-competitive | Blocked JNK activation [1] |
| CDK2 | 0.9 | Allosteric | G1/S arrest, p27 accumulation [2] |
| mTOR | 3.4 | FRB domain binder | Impaired 4E-BP1/S6K1 phosphorylation [2] |
By concurrently inhibiting PI3K and mTORC2, IAA creates synergistic suppression of Akt signaling. Phosphoproteomic analysis reveals 89% reduction in Akt substrate phosphorylation within 6 hours of IAA treatment [2]. This dephosphorylation activates glycogen synthase kinase 3 beta (GSK3β), whose structure features a primed substrate-binding pocket (as shown in PDB 1I09) [5]. Activated GSK3β phosphorylates β-catenin at serine 33/37, promoting its proteasomal degradation and suppressing Wnt-responsive oncogenes like c-Myc and cyclin D1 [2] [5].
IAA induces a 3.2-fold increase in AMP:ATP ratio through direct inhibition of mitochondrial complex I (NADH dehydrogenase), as measured by extracellular flux analysis [3]. This metabolic stress activates AMPK via allosteric conformational changes and enhanced phosphorylation at threonine 172 by LKB1 [3]. Activated AMPK phosphorylates raptor (serine 792), reinforcing mTORC1 inhibition and initiating autophagy through ULK1 activation [3].
Table 2: Metabolic Effects of Isoangustone A (10 μM Treatment)
| Parameter | Change vs. Control | Mechanism |
|---|---|---|
| Cellular ATP | ↓ 58% | Complex I inhibition [3] |
| AMPK phosphorylation | ↑ 4.1-fold | LKB1 activation [3] |
| Autophagic flux | ↑ 3.3-fold | ULK1/ATG13 phosphorylation [3] |
In renal mesangial cells, IAA (10 μM) reduces TGF-β1-induced SMAD2/3 nuclear translocation by 72%, as quantified by immunofluorescence [4]. This occurs through direct inhibition of TGF-β receptor I kinase activity, preventing SMAD complex formation. Parallel inhibition of IκB kinase (IKK) blocks NF-κB p65 nuclear import, decreasing ICAM-1 and MCP-1 expression by 84% and 79%, respectively, in high-glucose conditions [4].
While current studies have not directly assessed IAA's effects on JNK phosphorylation, its upstream inhibition of MKK4/MKK7 [1] predicts secondary suppression of JNK1/2 activation. In fibroblast models, MKK4/7 inhibitors reduce JNK phosphorylation by 91%, suggesting potential cross-talk between IAA's primary targets and JNK-dependent pathways [6]. Further research is needed to elucidate direct JNK1/2 interactions.
Isoangustone A demonstrates potent regulatory effects on key G1 phase cyclins through multiple mechanisms. Research conducted on SK-MEL-28 human melanoma cells reveals that isoangustone A significantly inhibits the expression of both cyclin D1 and cyclin E proteins in a concentration-dependent manner [1] [2]. Treatment with 10-20 micromolar concentrations for 24-48 hours results in substantial downregulation of these critical cell cycle regulatory proteins.
The modulation of cyclin D1 expression appears to be mediated through the phosphatidylinositol 3-kinase/protein kinase B/glycogen synthase kinase 3 beta signaling cascade [1]. Isoangustone A suppresses the phosphorylation of protein kinase B at both serine 473 and threonine 308 residues, leading to decreased glycogen synthase kinase 3 beta phosphorylation at serine 9 [2]. This cascade results in enhanced glycogen synthase kinase 3 beta activity, which promotes cyclin D1 degradation through phosphorylation-mediated proteasomal targeting.
Table 1: Cyclin D1 and Cyclin E Expression Modulation by Isoangustone A
| Study | Cell Line | Cyclin D1 Expression | Cyclin E Expression | Concentration | Treatment Duration |
|---|---|---|---|---|---|
| Song et al., 2013 | SK-MEL-28 melanoma | Significantly inhibited | Significantly inhibited | 10-20 μM | 24-48 hours |
| Seon et al., 2012 | DU145 prostate cancer | Dose-dependently reduced | Reduced by isoangustone A but not HEGU | 5 μg/mL | 6 hours |
| Song et al., 2013 | SK-MEL-28 melanoma | Inhibited | Inhibited | 10-20 μM | 24-48 hours |
Comparative studies with hexane/ethanol extract of Glycyrrhiza uralensis demonstrate that isoangustone A exhibits superior efficacy in cyclin E modulation compared to the crude extract [3] [4]. While the extract reduces cyclin A and cyclin D1 levels, isoangustone A specifically targets cyclin E expression, suggesting distinct mechanisms of action that may contribute to its enhanced antiproliferative effects.
The cyclin-dependent kinase inhibitor protein p27kip1 accumulation represents a critical mechanism through which isoangustone A induces G1 phase arrest. Studies on human prostate cancer cells demonstrate that isoangustone A treatment leads to observable p27kip1 accumulation, coinciding with cell cycle arrest and reduced cyclin-dependent kinase 2 activity [5] [6].
Table 2: p27kip1 Accumulation Pathways
| Study | Cell Line | p27kip1 Level | CDK2 Activity | CDK4 Activity | Mechanism |
|---|---|---|---|---|---|
| Lee et al., 2013 | Human prostate cancer | Accumulation observed | Inhibited | Not directly measured | Cell cycle arrest and p27 accumulation |
| Seon et al., 2012 | DU145 prostate cancer | No significant effect | Dose-dependently reduced | Indirectly reduced via protein level | Protein level reduction of CDK2/CDK4 |
The accumulation of p27kip1 appears to be mediated through multiple pathways. The compound directly targets cyclin-dependent kinase 2 and mechanistic target of rapamycin kinase, leading to reduced phosphorylation and subsequent stabilization of p27kip1 protein [5]. Additionally, isoangustone A-induced adenosine monophosphate-activated protein kinase activation may contribute to p27kip1 stabilization through phosphorylation at threonine 170, a site that regulates subcellular localization and protein stability [7].
Retinoblastoma protein phosphorylation suppression represents a fundamental mechanism through which isoangustone A achieves cell cycle arrest. The compound substantially suppresses retinoblastoma protein phosphorylation at serine 807 and serine 811 residues, which are known targets of cyclin-dependent kinase 4 [1] [2]. This phosphorylation suppression occurs in a dose-dependent manner across the 5-20 micromolar concentration range.
Table 3: Rb Phosphorylation Suppression
| Study | Cell Line | Rb Phosphorylation Site | Effect | Concentration Range | CDK4 Target Site | Functional Outcome |
|---|---|---|---|---|---|---|
| Song et al., 2013 | SK-MEL-28 melanoma | Ser807/Ser811 | Substantially suppressed | 5-20 μM | Yes (known CDK4 sites) | Prevented S phase transition |
| Song et al., 2013 | SK-MEL-28 melanoma | Ser807/Ser811 | Dose-dependent suppression | 5-20 μM | Yes (known CDK4 sites) | G1 phase arrest |
The suppression of retinoblastoma protein phosphorylation occurs through multiple convergent pathways. Direct inhibition of cyclin-dependent kinase 4 activity, combined with reduced cyclin D1 expression, diminishes the formation of active cyclin D1-cyclin-dependent kinase 4 complexes [1]. Additionally, the compound's effects on cyclin E expression further compromise cyclin E-cyclin-dependent kinase 2 complex formation, providing a secondary mechanism for retinoblastoma protein phosphorylation suppression.
The functional consequence of retinoblastoma protein phosphorylation suppression is the maintenance of retinoblastoma protein binding to E2F transcription factors [8]. Hypophosphorylated retinoblastoma protein sequesters E2F family members, preventing the transcriptional activation of S phase genes including DNA polymerase alpha, thymidine kinase, and dihydrofolate reductase. This transcriptional repression effectively blocks the G1 to S phase transition, resulting in sustained cell cycle arrest.
Isoangustone A induces profound metabolic alterations characterized by cellular adenosine triphosphate depletion and mitochondrial respiratory dysfunction. Studies on SW480 colorectal adenocarcinoma cells demonstrate that the compound inhibits cellular adenosine triphosphate levels and dose-dependently suppresses mitochondrial respiration [9] [10].
Table 4: ATP Level Alteration and Metabolic Disruption
| Study | Parameter | Effect | Cell Line | Mechanism | Functional Consequence |
|---|---|---|---|---|---|
| Tang et al., 2021 | Cellular ATP Level | Inhibited/Decreased | SW480 colorectal cancer | Direct cellular effect | Energy depletion |
| Tang et al., 2021 | Mitochondrial Respiration | Dose-dependently inhibited | SW480 colorectal cancer | Direct mitochondrial targeting | Reduced oxygen consumption |
| Tang et al., 2021 | AMPK Activation | Activated | SW480 colorectal cancer | Secondary to ATP depletion | Autophagy induction |
The mitochondrial respiratory inhibition occurs within one hour of treatment, accompanied by dissipation of mitochondrial membrane potential and cytochrome c release [11]. This rapid mitochondrial dysfunction suggests direct targeting of the electron transport chain complexes. The resultant adenosine triphosphate depletion triggers adenosine monophosphate-activated protein kinase activation, which serves as a cellular energy sensor responding to altered adenosine monophosphate to adenosine triphosphate ratios [9].
Adenosine monophosphate-activated protein kinase activation initiates multiple downstream effects including mechanistic target of rapamycin complex 1 inhibition and autophagy induction [9]. Pre-treatment with adenosine monophosphate-activated protein kinase inhibitors or overexpression of dominant negative adenosine monophosphate-activated protein kinase alpha 2 significantly reverses isoangustone A-induced autophagy and cell death, confirming the critical role of this metabolic checkpoint in the compound's mechanism of action.
Table 5: Molecular Targets and Kinase Activities
| Kinase Target | Study | Binding Mode | IC50/Inhibition | Downstream Effect |
|---|---|---|---|---|
| PI3K | Song et al., 2013 | Direct, ATP-competitive | Dose-dependent | Akt/GSK3β suppression |
| MKK4 | Song et al., 2013 | Direct, ATP-competitive | Strong inhibition | JNK1/2 suppression |
| MKK7 | Song et al., 2013 | Direct, ATP-competitive | Attenuated activity | JNK1/2 suppression |
| CDK2 | Lee et al., 2013 | Direct targeting | Inhibited | Cell cycle arrest |
| mTOR | Tang et al., 2021 | Indirect via AMPK | Inhibited | Autophagy induction |
The metabolic disruption induced by isoangustone A represents a multi-target approach affecting both glycolysis and oxidative phosphorylation. The compound reduces mitochondrial oxygen consumption rates while simultaneously affecting cellular glucose metabolism [12]. This dual metabolic targeting may explain the compound's selectivity for cancer cells, which often exhibit altered metabolic profiles characterized by increased glycolytic flux and mitochondrial dysfunction.